molecular formula C20H25NO4 B12434604 1H-Indolo[7a,1-a]isoquinoline, erythrinan deriv.; Erythristemin

1H-Indolo[7a,1-a]isoquinoline, erythrinan deriv.; Erythristemin

Cat. No.: B12434604
M. Wt: 343.4 g/mol
InChI Key: IUMRZRWBQPPMSS-DZJIEVIWSA-N
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Description

1H-Indolo[7a,1-a]isoquinoline, erythrinan deriv.; Erythristemin is a complex organic compound belonging to the class of indoloisoquinoline alkaloids. These compounds are known for their diverse biological activities and potential therapeutic applications. Erythristemin, in particular, has garnered attention due to its unique structural features and promising pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indolo[7a,1-a]isoquinoline derivatives typically involves multi-step processes. One common method is the visible-light-induced radical cascade cyclization reaction. This method features mild reaction conditions and exceptional functional group tolerance, allowing for the synthesis of various indoloisoquinoline derivatives in good to excellent yields . Another approach involves the reaction of 2-aryl-N-acryloyl indoles with aryl or alkyl α-keto acids under an air environment, which also yields the desired core structure efficiently .

Industrial Production Methods: While specific industrial production methods for Erythristemin are not extensively documented, the general principles of organic synthesis and scale-up processes apply. These methods would involve optimizing reaction conditions, using cost-effective reagents, and ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1H-Indolo[7a,1-a]isoquinoline derivatives undergo various chemical reactions, including:

    Oxidation: These compounds can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents to introduce different functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles like amines, electrophiles like alkyl halides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

1H-Indolo[7a,1-a]isoquinoline derivatives, including Erythristemin, have a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Erythristemin involves its interaction with specific molecular targets. For instance, as an α-glucosidase inhibitor, it binds to the enzyme α-glucosidase, altering its conformation and inhibiting its activity. This inhibition delays carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia . Molecular docking and dynamics simulations have provided insights into the binding interactions and conformational changes induced by Erythristemin .

Properties

Molecular Formula

C20H25NO4

Molecular Weight

343.4 g/mol

IUPAC Name

(13bS)-2,9,11,12-tetramethoxy-2,6,8,9-tetrahydro-1H-indolo[7a,1-a]isoquinoline

InChI

InChI=1S/C20H25NO4/c1-22-14-6-5-13-7-8-21-12-19(25-4)15-9-17(23-2)18(24-3)10-16(15)20(13,21)11-14/h5-7,9-10,14,19H,8,11-12H2,1-4H3/t14?,19?,20-/m0/s1

InChI Key

IUMRZRWBQPPMSS-DZJIEVIWSA-N

Isomeric SMILES

COC1C[C@@]23C(=CCN2CC(C4=CC(=C(C=C34)OC)OC)OC)C=C1

Canonical SMILES

COC1CC23C(=CCN2CC(C4=CC(=C(C=C34)OC)OC)OC)C=C1

Origin of Product

United States

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